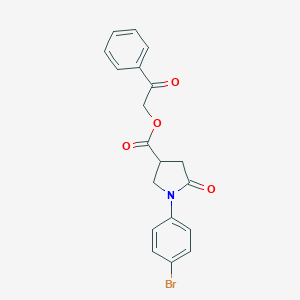![molecular formula C13H11BrNO3+ B271386 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves its ability to bind to specific targets, such as proteins and nucleic acids, and emit fluorescence when excited by light. This fluorescence can be used to detect changes in the target molecule, such as conformational changes or binding events.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on biochemical and physiological processes at low concentrations. However, at high concentrations, it may interfere with cellular processes and cause toxicity. Therefore, careful consideration must be taken when using this compound in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its ability to bind to a variety of targets, and its ease of use in imaging studies. However, limitations include its potential toxicity at high concentrations and the need for careful optimization of experimental conditions.
Direcciones Futuras
For research on 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium include the development of new synthesis methods to improve yield and purity, the exploration of new applications in imaging and sensing, and the use of this compound in drug discovery and development. Additionally, the use of this compound in combination with other probes and techniques may provide new insights into biological processes and disease mechanisms.
Métodos De Síntesis
The synthesis of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves the reaction of 3-bromopyridine with 3,4-dihydroxyphenylacetic acid in the presence of a coupling reagent. The resulting compound is then oxidized to form this compound. This method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has been used as a fluorescent probe in various scientific research studies. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein interactions, DNA binding, and RNA folding. This compound has also been used in imaging studies, such as fluorescence microscopy and flow cytometry, to visualize cells and tissues.
Propiedades
Fórmula molecular |
C13H11BrNO3+ |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H10BrNO3/c14-10-2-1-5-15(7-10)8-13(18)9-3-4-11(16)12(17)6-9/h1-7H,8H2,(H-,16,17,18)/p+1 |
Clave InChI |
FSXDTIDVSHHSHK-UHFFFAOYSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)